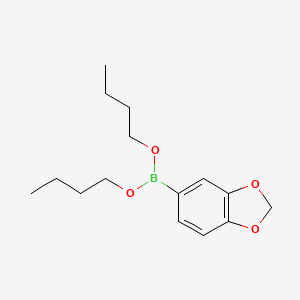![molecular formula C27H32IO2P B14360504 {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide CAS No. 90369-06-5](/img/structure/B14360504.png)
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their wide range of applications in organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes a triphenylphosphonium group and an oxane moiety, makes it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl oxane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial production methods for phosphonium salts often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiolate ions, to form new phosphonium salts.
Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-phosphorus bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various phosphine derivatives and substituted phosphonium salts.
Scientific Research Applications
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.
Industry: The compound is used in the production of polymers and other materials, where it acts as a stabilizer or catalyst.
Mechanism of Action
The mechanism by which {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide exerts its effects is primarily through its ability to interact with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate in mitochondria, where it can affect mitochondrial function. This targeting ability is due to the positive charge on the phosphonium ion, which is attracted to the negatively charged mitochondrial membrane potential.
Comparison with Similar Compounds
Similar compounds to {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide include other phosphonium salts such as:
- Tetraphenylphosphonium chloride
- Triphenylphosphine oxide
- Methyltriphenylphosphonium bromide
Compared to these compounds, this compound is unique due to the presence of the oxane moiety, which can influence its reactivity and solubility. This structural feature may enhance its ability to participate in specific chemical reactions and improve its effectiveness in certain applications.
Properties
CAS No. |
90369-06-5 |
|---|---|
Molecular Formula |
C27H32IO2P |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H32O2P.HI/c1-4-14-24(15-5-1)30(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-29-27-20-10-11-21-28-27;/h1-9,14-19,27H,10-13,20-23H2;1H/q+1;/p-1 |
InChI Key |
ZRKYFHAPGLAVAB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
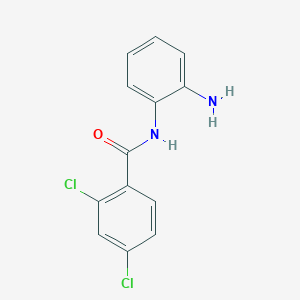
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
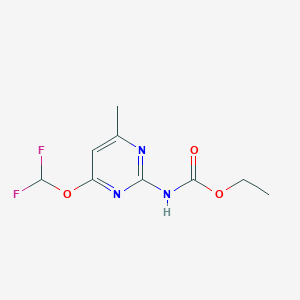

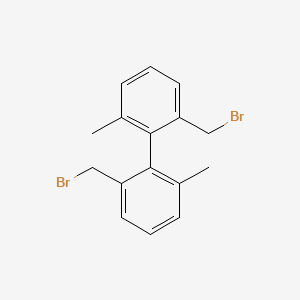

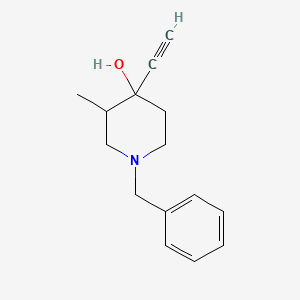
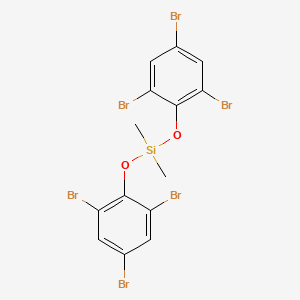
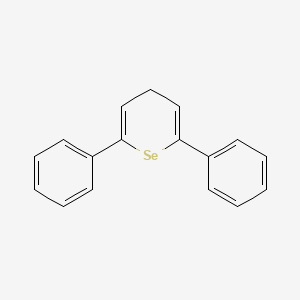
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
